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  • Product: N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide
  • CAS: 320420-84-6

Core Science & Biosynthesis

Foundational

N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide chemical structure and properties

[1] Molecular Architecture & Physicochemical Profile[1][2] Compound Identity IUPAC Name: N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide[1] Molecular Formula: C₁₂H₁₂N₂OS Molecular Weight: 232.30 g/mol SMILES: CNC(=O)c1c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Molecular Architecture & Physicochemical Profile[1][2]

Compound Identity

  • IUPAC Name: N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide[1]

  • Molecular Formula: C₁₂H₁₂N₂OS

  • Molecular Weight: 232.30 g/mol

  • SMILES: CNC(=O)c1c(C)nc(c2ccccc2)s1

  • Core Scaffold: 2,4-disubstituted-1,3-thiazole-5-carboxamide[1]

Structural Analysis This molecule represents a "privileged scaffold" in medicinal chemistry, characterized by a planar 1,3-thiazole core flanked by a lipophilic phenyl ring at C2 and a polar carboxamide motif at C5.[2] The C4-methyl group acts as a critical steric anchor, often referred to in drug design as a "magic methyl" effect, which restricts bond rotation between the thiazole and the carbonyl group, locking the pharmacophore into a bioactive conformation [1].[2]

Physicochemical Properties Table

PropertyValue (Predicted/Exp)Significance in Drug Design
LogP 2.3 – 2.6Optimal lipophilicity for membrane permeability (Lipinski Compliant).
TPSA ~55 ŲIndicates good oral bioavailability (<140 Ų).[2]
H-Bond Donors 1 (Amide NH)Critical for interaction with kinase hinge regions or receptor pockets.[1]
H-Bond Acceptors 3 (N, O, S)Facilitates water solubility and target engagement.[2]
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.
Physical State Solid (Crystalline)Likely high melting point (>140°C) due to amide stacking.[2]

Synthetic Pathways & Process Optimization

The synthesis of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide is most robustly achieved via a convergent Hantzsch Thiazole Synthesis followed by functional group manipulation.[1] This approach minimizes regioisomeric byproducts and allows for late-stage diversification.[1]

Retrosynthetic Analysis (DOT Visualization)[2]

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

SynthesisPath Target Target: N,4-dimethyl-2-phenyl- 1,3-thiazole-5-carboxamide Acid Intermediate: 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylic acid Acid->Target Amide Coupling (EDC/HOBt or SOCl2) Ester Intermediate: Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate Ester->Acid Hydrolysis (NaOH, MeOH/H2O) Precursor1 Precursor A: Thiobenzamide Precursor1->Ester Hantzsch Cyclization (EtOH, Reflux) Precursor2 Precursor B: Ethyl 2-chloroacetoacetate Precursor2->Ester Amine Reagent: Methylamine (HCl) Amine->Target

Figure 1: Convergent synthetic workflow for the target thiazole carboxamide.

Detailed Experimental Protocol

Step 1: Hantzsch Cyclization (Formation of the Thiazole Core) [2]

  • Reagents: Thiobenzamide (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq), Ethanol (absolute).[2]

  • Procedure:

    • Dissolve thiobenzamide in absolute ethanol (5 mL/mmol).

    • Add ethyl 2-chloroacetoacetate dropwise at room temperature.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]

    • Workup: Cool to room temperature. The hydrochloride salt of the thiazole ester may precipitate. Neutralize with saturated NaHCO₃ solution. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Recrystallization from ethanol/water yields the ethyl ester as a white/pale yellow solid [2].

Step 2: Saponification

  • Reagents: Thiazole ester (Step 1), NaOH (2.0 eq), Methanol/Water (3:1).[2]

  • Procedure: Reflux the ester in the basic solution for 2 hours. Acidify with 1M HCl to pH 3–4 to precipitate the carboxylic acid (4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid).[1] Filter and dry [3].[3]

Step 3: Amidation (Target Synthesis)

  • Reagents: Thiazole acid (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (dry).[2]

  • Procedure:

    • Dissolve the acid in dry DMF under N₂ atmosphere.

    • Add DIPEA, EDC[2]·HCl, and HOBt.[2] Stir for 30 minutes to activate the acid.

    • Add methylamine hydrochloride.

    • Stir at room temperature for 12–16 hours.

    • Workup: Pour into ice water. The target amide often precipitates. If not, extract with EtOAc, wash with 1M HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).[2]

    • Validation: 1H NMR should show a characteristic doublet for the N-methyl group at ~2.8-2.9 ppm and a broad quartet/singlet for the amide NH.[1]

Pharmacophore Analysis & Biological Potential[4][5][6]

The N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide structure is not merely a chemical curiosity; it is a validated scaffold in two primary domains: Kinase Inhibition (Oncology) and Succinate Dehydrogenase Inhibition (Agrochemicals/Antifungal) .[1]

Structure-Activity Relationship (SAR) Map[1]

Figure 2: Pharmacophore mapping of the thiazole-5-carboxamide scaffold.

Biological Mechanisms[3][4][7]

1. c-Met Kinase Inhibition (Oncology) Thiazole carboxamides function as Type II kinase inhibitors.[1] The amide nitrogen (NH) acts as a hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket, while the C2-phenyl group extends into the hydrophobic back pocket.[2] The C4-methyl group is critical here; it forces the amide carbonyl out of planarity with the thiazole ring, creating a twist that matches the kinase binding cleft [4].[2]

2. Succinate Dehydrogenase Inhibition (SDHI) In fungal pathogens (e.g., Rhizoctonia solani), this scaffold targets Complex II of the mitochondrial respiratory chain.[2] The amide carbonyl oxygen binds to the Tyrosine residue in the ubiquinone-binding site, disrupting electron transport.[2] The N-methyl group provides metabolic stability against demethylases compared to a free primary amide [5].[1]

Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must meet the following validation criteria.

Predicted 1H NMR (DMSO-d₆, 400 MHz):

  • δ 8.40 (br s, 1H): Amide NH (Exchangeable with D₂O).[2]

  • δ 7.90 – 7.95 (m, 2H): Phenyl ortho-protons.[2]

  • δ 7.45 – 7.55 (m, 3H): Phenyl meta/para-protons.[2]

  • δ 2.85 (d, J = 4.5 Hz, 3H): N-Methyl group (Coupled to NH).[2]

  • δ 2.65 (s, 3H): C4-Methyl group (Singlet).

Mass Spectrometry (ESI+):

  • [M+H]⁺: Calculated: 233.07; Expected Found: 233.1 ± 0.1.

Purity Requirement:

  • 95% by HPLC (254 nm) is required for biological assays to rule out false positives from toxic heavy metal catalysts or unreacted thiobenzamide.[2]

References

  • BenchChem. (2025).[2][4] Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry.[1][4] BenchChem Application Notes. Link[2]

  • Alfa Chemistry. (2025).[2] Hantzsch Dihydropyridine and Thiazole Synthesis Mechanisms. Alfa Chemistry Knowledge Base. Link

  • ChemicalBook. (2025).[2][5] 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Properties and Synthesis. ChemicalBook CAS Database. Link

  • Taylor & Francis. (2023).[2] Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • MDPI. (2017).[2] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules.[3][6][7][8][9][10][11][12][13] Link[2]

Sources

Exploratory

Biological Activity of 2-Phenyl-1,3-Thiazole-5-Carboxamide Derivatives

Technical Guide for Drug Discovery & Development Executive Summary: The Privileged Scaffold The 2-phenyl-1,3-thiazole-5-carboxamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary: The Privileged Scaffold

The 2-phenyl-1,3-thiazole-5-carboxamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the 2-aminothiazole class (e.g., Dasatinib), the 2-phenyl variant offers distinct physicochemical properties, primarily through enhanced lipophilicity and specific


-stacking capabilities at the C2 position.

This guide analyzes the biological activity profile of these derivatives, focusing on three primary therapeutic axes: Tyrosine Kinase Inhibition (Oncology) , CYP51 Inhibition (Antifungal) , and COX-2 Inhibition (Inflammation) .

Structural Basis & SAR Analysis

The biological efficacy of this scaffold is governed by three critical vectors. Understanding these vectors is essential for rational drug design.

The Core Pharmacophore
  • Position 2 (Phenyl Ring): Acts as a hydrophobic anchor. Substituents here (e.g., 2-Cl, 4-F) dictate steric fit into hydrophobic pockets (e.g., the specificity pocket of kinases or the access channel of CYP51).

  • Position 4 (Variable Region): Often substituted with small lipophilic groups (e.g., -CF

    
    , -CH
    
    
    
    ) to modulate the electronic environment of the thiazole ring and influence the orientation of the C5-carbonyl.
  • Position 5 (Carboxamide Linker): The critical hydrogen-bonding motif. The amide nitrogen and carbonyl oxygen act as donor/acceptor pairs, frequently interacting with the "hinge region" of kinase ATP-binding sites.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core 2-Phenyl-1,3-Thiazole- 5-Carboxamide Core C2 C2-Phenyl Ring (Hydrophobic Anchor) Core->C2 C4 C4-Substituent (Electronic Modulation) Core->C4 C5 C5-Carboxamide (H-Bond Donor/Acceptor) Core->C5 C2_Effect Target: Hydrophobic Pocket II Effect: Potency & Selectivity Key Subs: 2-Cl, 4-F, 3-OMe C2->C2_Effect C4_Effect Target: Gatekeeper Residues Effect: Metabolic Stability Key Subs: -CF3, -CH3 C4->C4_Effect C5_Effect Target: Hinge Region (Kinases) Effect: Binding Affinity Key Subs: N-Aryl, N-Alkyl C5->C5_Effect

Figure 1: SAR map detailing the functional roles of the 2-phenyl-1,3-thiazole-5-carboxamide scaffold regions.

Therapeutic Applications & Biological Data[1][2][3][4][5][6][7]

Oncology: Kinase Inhibition (EGFR, c-Met)

The 2-phenyl-thiazole-5-carboxamide derivatives function primarily as Type I or Type II kinase inhibitors. The amide moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

Key Findings:

  • EGFR Inhibition: Derivatives containing a 4-trifluoromethyl group at C4 and a substituted phenyl at C2 show nanomolar activity against EGFR.

  • Cytotoxicity: High potency observed against lung (A549) and liver (Bel7402) cancer cell lines.[1]

Comparative Potency Data (IC50 / % Inhibition)
Compound IDR1 (C2-Phenyl)R2 (C4)R3 (Amide N-sub)Target/Cell LineActivityRef
8e 2-Cl-Phenyl-CFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

2-CF

-Phenyl
A549 (Lung)48% Inh.[1][2] (5µg/mL)[1]
51am PhenylThiazoleAryl-linkerc-Met Kinase39.8 nM (IC50)[2]
2b 3-OMe-Phenyl-CH

3,4,5-triOMe-PhCOX-20.191 µM (IC50)[3]
Antifungal: CYP51 Inhibition

The scaffold targets Lanosterol 14


-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis.[3] The 2-phenyl ring occupies the access channel, while the thiazole nitrogen coordinates with the heme iron of the enzyme.
  • Lead Compound: B9 (Derived from SCZ-14).

  • Activity: Potent against Candida albicans and fluconazole-resistant strains.

  • Mechanism: Depletion of ergosterol leading to membrane instability.

Inflammation: COX-2 Selectivity

Specific derivatives (e.g., Compound 2j ) exhibit high selectivity for COX-2 over COX-1. The bulky 2-phenyl group exploits the larger hydrophobic side pocket of COX-2, which is restricted in COX-1 by the Isoleucine-523 residue.

Mechanistic Pathways

Kinase Binding Mode (EGFR)

The following diagram illustrates the binding hypothesis of 2-phenyl-thiazole-5-carboxamides within the EGFR ATP-binding pocket.

Mechanism Ligand Thiazole-5-Carboxamide (Ligand) Hinge Kinase Hinge Region (Met793) Ligand->Hinge H-Bond (Amide NH/CO) Pocket Hydrophobic Pocket II Ligand->Pocket Pi-Stacking (2-Phenyl) Gatekeeper Gatekeeper Residue (Thr790) Ligand->Gatekeeper Van der Waals (4-CF3) Effect Inhibition of Autophosphorylation -> Apoptosis Hinge->Effect Blocks ATP Binding

Figure 2: Predicted binding mode of thiazole-5-carboxamides in the EGFR kinase domain.

Experimental Protocols

Synthesis: Hantzsch Condensation & Amidation

Principle: The core thiazole is constructed via Hantzsch synthesis, followed by amide coupling.

Step-by-Step Methodology:

  • Thiazole Ring Formation:

    • React Benzothioamide (1.0 eq) with Ethyl 2-chloroacetoacetate (or related

      
      -halo- 
      
      
      
      -ketoester) (1.1 eq) in Ethanol (EtOH).
    • Reflux for 4–6 hours.

    • Cool, filter the precipitate, and recrystallize from EtOH to yield Ethyl 2-phenyl-4-methylthiazole-5-carboxylate.

  • Hydrolysis:

    • Treat the ester with NaOH (2N) in MeOH/Water. Reflux for 2 hours.

    • Acidify with HCl to precipitate the Thiazole-5-carboxylic acid.

  • Amide Coupling (Carboxamide Formation):

    • Dissolve the acid (1.0 eq) in dry Dichloromethane (DCM).

    • Add EDCI (1.2 eq) and HOBt (1.2 eq) or DMAP . Stir for 30 min at 0°C.

    • Add the appropriate Amine (R-NH

      
      , 1.1 eq).
      
    • Stir at room temperature for 12–24 hours.

    • Workup: Wash with NaHCO

      
      , brine, dry over Na
      
      
      
      SO
      
      
      , and purify via silica gel column chromatography.
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Plate cells (5 × 10

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curves to determine IC50.

Kinase Inhibition Assay (FRET-based)

Objective: Quantify inhibition of EGFR or c-Met.

  • Mix: Combine Kinase (recombinant EGFR), Peptide Substrate (poly-Glu-Tyr), and Test Compound in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl

    
    ).
    
  • Start: Initiate reaction by adding ATP (at K_m concentration).

  • Incubate: 60 minutes at Room Temperature.

  • Detection: Add phospho-specific antibody labeled with a fluorophore (e.g., Eu-cryptate) and a tracer (XL665).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Signal is proportional to phosphorylation.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences (MDPI). [Link][1]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening. ACS Omega. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Advances. [Link]

Sources

Foundational

SMILES string for N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide

An In-depth Technical Guide to N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide Abstract This technical guide provides a comprehensive overview of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide, a member of the pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide

Abstract

This technical guide provides a comprehensive overview of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide, a member of the pharmacologically significant thiazole-carboxamide class of heterocyclic compounds. The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] This document details the compound's structural and physicochemical properties, outlines a robust synthetic pathway based on established chemical principles, and describes standard characterization methodologies. Furthermore, it explores the potential applications of this molecule in drug discovery, drawing insights from structure-activity relationship (SAR) studies of analogous compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.

Introduction to the Thiazole-Carboxamide Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that serves as a privileged scaffold in drug discovery.[2][3] Its unique electronic properties and ability to form multiple hydrogen bonds and hydrophobic interactions allow it to bind to a wide range of biological targets. Consequently, thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4]

The thiazole-5-carboxamide moiety, in particular, has been a focus of intense research. This structural motif is a key feature in compounds designed as potent and selective enzyme inhibitors and receptor modulators.[3][5] N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide represents a specific analogue within this class, featuring a phenyl group at the 2-position, a methyl group at the 4-position, and an N-methylated carboxamide at the 5-position. These substitutions are critical for modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influence its pharmacokinetic profile and biological activity.

Structural and Physicochemical Properties

The fundamental properties of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide are summarized below. The canonical SMILES string, derived from its constituent parts, defines its unique two-dimensional structure.

PropertyValueSource
IUPAC Name N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide-
Molecular Formula C₁₂H₁₂N₂OSCalculated
Molecular Weight 232.30 g/mol Calculated
Canonical SMILES CNC(=O)c1c(C)nc(s1)c2ccccc2Derived from[6][7]
InChI Key (Predicted)-
CAS Number Not available-

Below is a 2D rendering of the chemical structure generated from its SMILES string.

Caption: 2D structure of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide.

Synthesis and Characterization

The synthesis of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide can be efficiently achieved through a multi-step process starting with the well-established Hantzsch thiazole synthesis.[8] This method involves the condensation of a thioamide with an α-halocarbonyl compound. The resulting thiazole core can then be further functionalized to yield the target carboxamide.

Synthetic Pathway

A reliable synthetic route begins with the formation of the carboxylic acid precursor, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, which is then hydrolyzed and subsequently amidated.

Caption: Synthetic workflow for N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

  • To a solution of thiobenzamide (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by silica gel column chromatography.

Step 2: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid[9]

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide

  • Suspend the carboxylic acid from Step 2 (1.0 eq) in dichloromethane (DCM).

  • Add a peptide coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by silica gel column chromatography or recrystallization.

Characterization Methods

The identity and purity of the final compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic peaks for the aromatic protons of the phenyl group, the thiazole proton, and the two distinct methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition (C₁₂H₁₂N₂OS).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, ideally demonstrating >95% purity for use in biological assays.

Applications in Drug Discovery and Development

While specific biological data for N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide is not extensively published, the broader class of thiazole-carboxamides has shown significant promise in several therapeutic areas. This allows for informed hypotheses about its potential as a lead compound.

Potential Biological Targets and Therapeutic Areas
  • Oncology (Kinase Inhibition): Many thiazole-carboxamide derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1] For example, related scaffolds have shown inhibitory activity against c-Met kinase, a key target in various cancers.[10] The phenyl and N-methyl groups of the target compound can be envisioned to interact with hydrophobic pockets and form key hydrogen bonds within a kinase active site.

  • Neuroscience (Receptor Modulation): Recent studies have highlighted thiazole-carboxamide derivatives as negative allosteric modulators (NAMs) of AMPA receptors, which are involved in excitatory neurotransmission.[11][12] By modulating receptor kinetics, such compounds have potential as neuroprotective agents for treating conditions like epilepsy or Alzheimer's disease.[11][12]

  • Inflammatory and Metabolic Diseases: The thiazole core is present in compounds with anti-inflammatory and antioxidant properties.[3][13] Some derivatives have also been investigated for their potential in treating diabetes by inhibiting enzymes like α-amylase.[3]

Workflow for Biological Screening: Kinase Inhibition Assay

To evaluate the potential of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide as a kinase inhibitor, a standardized in vitro screening workflow can be employed.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide is a synthetically accessible compound built upon a highly validated medicinal chemistry scaffold. Its structure suggests significant potential for interaction with various biological targets, particularly protein kinases and neurotransmitter receptors. This guide provides the foundational chemical knowledge required for its synthesis and characterization.

Future research should focus on the biological evaluation of this specific compound against a panel of cancer-relevant kinases and neuronal receptors. Subsequent structure-activity relationship (SAR) studies, involving modification of the phenyl ring substituents and the N-alkyl group of the carboxamide, could lead to the optimization of potency and selectivity, potentially yielding a novel lead compound for clinical development.

References

  • PubChemLite. 5-thiazolecarboxamide, n,n-dimethyl-4-phenyl-2-(3-pyridinyl)-, monohydrochloride.
  • Taylor & Francis Online. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Published August 29, 2023.
  • Santa Cruz Biotechnology. 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
  • Chemdiv. Compound 4-methyl-N-(2-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide.
  • Sigma-Aldrich. 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide AldrichCPR.
  • Benchchem. 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide.
  • PubChem. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
  • PLOS. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Published September 19, 2025.
  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Published January 4, 2016.
  • Moldb. n-(4-Methylphenyl)-1,3-thiazole-5-carboxamide.
  • Smolecule. N-(5-phenyl-1,3-thiazol-2-yl)-2,6-diazaspiro[4.5]decane-2-carboxamide. Published November 24, 2023.
  • PubChem. N-butyl-N,4-dimethyl-1,3-thiazole-5-carboxamide.
  • PMC. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
  • PubChem. N,2-dimethyl-1,3-thiazole-5-carboxamide.
  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide.
  • PubChem. 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide.
  • PMC. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Published July 8, 2024.
  • Chemdiv. Compound N-(2,6-dimethylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Published June 21, 2022.
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  • PubMed. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Published September 19, 2025.
  • Benchchem. Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry.
  • MDPI. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Published July 8, 2024.
  • PubMed. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. Published June 5, 2015.
  • PubChem. 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine.
  • Matrix Fine Chemicals. 5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-THIADIAZOL-2-AMINE.
  • BindingDB. BDBM50164712 CHEMBL372672::N4-(3H-Benzoimidazol-5-yl)-N2-(3-chloro-phenyl)-5-trifluoromethyl-pyrimidine-2,4-diamine.

Sources

Protocols & Analytical Methods

Method

Solvent solubility guide for N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide

Application Note: Solubility Profiling & Handling Guide for N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide Executive Summary This guide provides a technical framework for the solubilization, handling, and storage of N,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Handling Guide for N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide

Executive Summary

This guide provides a technical framework for the solubilization, handling, and storage of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide.[1] This compound belongs to the thiazole-5-carboxamide class, a scaffold frequently utilized in medicinal chemistry for kinase inhibition and fungicidal activity.[1]

Due to the lipophilic nature of the 2-phenyl-thiazole core, this molecule exhibits poor aqueous solubility and a high propensity for precipitation in biological buffers.[1] This document details protocols to maximize solubility in organic stock solutions while preventing "compound crash" (precipitation) during aqueous dilution for biological assays.[1]

Physicochemical Context & Solubility Profile

To ensure reproducibility, researchers must understand the intrinsic properties driving the solubility behavior of this compound.

Compound Identity:

  • Systematic Name: N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide[1]

  • Molecular Formula: C₁₃H₁₄N₂OS[1]

  • Molecular Weight: ~246.33 g/mol [1]

  • Predicted LogP: ~2.5 – 3.2 (Lipophilic)[1]

  • Key Functional Groups:

    • Hydrophobic:[1] Phenyl ring (Pos 2), Methyl group (Pos 4).[1]

    • H-Bond Donor: Amide -NH (Pos 5).[1]

    • H-Bond Acceptor: Thiazole Nitrogen, Amide Carbonyl.[2][3]

Solvent Compatibility Table:

Solvent ClassRecommended SolventSolubility RatingEstimated Solubility*Application Note
Polar Aprotic DMSO (Anhydrous) Excellent > 50 mM Primary Stock. Universal solvent for this scaffold.[1]
Polar Aprotic DMFExcellent> 50 mMAlternative stock; use if DMSO is incompatible with downstream chemistry.[1]
Polar Protic Ethanol (100%)Good~ 10–25 mMGood for evaporation studies; lower capacity than DMSO.[1]
Polar Protic MethanolModerate~ 5–15 mMUse with caution; volatile and may cause crystal formation upon evaporation.[1]
Aqueous PBS / Water (pH 7.[1]4)Poor < 100 µM High Risk. Requires <1% DMSO co-solvent or formulation (e.g., Tween 80).[1]

*Note: Values are estimated based on structural analogs (e.g., 4-methyl-N-phenyl analogs). Empirical determination is recommended using Protocol B.

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions (DMSO)

Objective: Create a stable, standard stock solution (typically 10 mM or 50 mM) for long-term storage.

Materials:

  • Compound (Solid powder)[1]

  • DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent)[1]

  • Vortex mixer[1][4][5]

  • Sonicator (bath type)[1]

  • Amber glass vials (to protect from light)[1]

Step-by-Step Procedure:

  • Weighing: Accurately weigh the specific amount of solid. Example: For 10 mM stock in 1 mL DMSO, weigh 2.46 mg.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Critical: Do not use "wet" DMSO. Water absorption reduces solubility power.

  • Solubilization:

    • Vortex vigorously for 30 seconds.

    • Inspect visually.[4][6] If solid particles remain, sonicate in a water bath at ambient temperature (25°C) for 5–10 minutes.

    • Caution: Avoid heating above 40°C to prevent thermal degradation of the amide bond.

  • Quality Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Empirically determine the maximum solubility in a specific biological buffer (e.g., PBS).

Workflow Visualization (Graphviz):

SolubilityWorkflow Start Solid Compound (Excess) Buffer Add Buffer (e.g., PBS pH 7.4) Start->Buffer Mix Incubate Incubate & Shake (24h @ 25°C) Buffer->Incubate Equilibrium Filter Filter / Centrifuge (Remove Undissolved) Incubate->Filter Separation Analyze Quantify Supernatant (HPLC-UV / LC-MS) Filter->Analyze Data

Caption: Figure 1. Thermodynamic solubility workflow. Excess solid is equilibrated with buffer to determine the saturation limit (S_max).

Procedure:

  • Add excess solid compound (~1 mg) to a glass vial.

  • Add 500 µL of the target buffer (e.g., PBS pH 7.4).

  • Shake or stir at room temperature for 24 hours.

  • Filter the suspension using a 0.45 µm PVDF syringe filter (or centrifuge at 15,000 x g for 10 min).

  • Analyze the filtrate via HPLC-UV (detecting at λ_max, typically ~280-300 nm for thiazoles) against a calibration curve prepared in DMSO.

Biological Assay Preparation: Preventing the "Crash"

The most common failure mode for lipophilic thiazoles is precipitation when the DMSO stock is added to the aqueous media.

The "Intermediate Dilution" Strategy: Directly piping 1 µL of 10 mM DMSO stock into 1 mL of media (1:1000 dilution) often causes local high concentrations that precipitate immediately.

Recommended Protocol:

  • Prepare Intermediate Stock: Dilute the 10 mM DMSO stock 10-fold into a compatible solvent (e.g., Ethanol or 50% DMSO/Water) to create a 1 mM Intermediate.

  • Final Dilution: Add the Intermediate to the media while vortexing the media.

  • Limit DMSO: Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity and solubility artifacts.

Serial Dilution Logic (Graphviz):

DilutionStrategy Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Step (1 mM in 10% DMSO/Buffer) Stock->Inter 1:10 Dilution (Slow Addition) Final Assay Well (10 µM in Aqueous Media) Stock->Final Direct 1:1000 (High Risk) Precip RISK: Precipitation (Compound Crash) Stock->Precip Local Supersaturation Inter->Final 1:100 Dilution (Vortexing)

Caption: Figure 2. Serial dilution strategy to mitigate precipitation risks.[4][7] The intermediate step reduces the shock of the hydrophobic effect.

Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Cloudiness in Stock Water contamination in DMSO.[1]Use fresh, anhydrous DMSO. Warm to 37°C.
Precipitate in Media "Crash out" due to hydrophobicity.Use the "Intermediate Dilution" method (Fig 2). Add surfactant (0.05% Tween-20).[1]
Variable IC50 Data Compound adhering to plastic.[1]Use low-binding plates or glass-coated consumables.[1]
Yellowing of Stock Oxidation of thiazole/amine.Check purity via LC-MS. Store under Nitrogen/Argon.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • PubChem Compound Summary. (2023). "Thiazole-5-carboxamide Derivatives & Analogs." National Center for Biotechnology Information. [1]

  • Di, L., & Kerns, E. H. (2006).[1] "Profiling drug-like properties: solubility." Drug Discovery Today: Technologies.

  • ChemDiv. (2023). "Physicochemical properties of Thiazole analogs (LogSw and LogD data)." ChemDiv Building Blocks.

Sources

Application

Application Notes and Protocols for Amide Coupling in Thiazole-5-Carboxamide Synthesis

Introduction: The Privileged Status of Thiazole-5-Carboxamides in Modern Drug Discovery The thiazole-5-carboxamide scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Thiazole-5-Carboxamides in Modern Drug Discovery

The thiazole-5-carboxamide scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active agents.[1][2] This heterocyclic motif is a key component in pharmaceuticals targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4] For instance, the potent kinase inhibitor Dasatinib, a crucial therapy for chronic myelogenous leukemia, features a central thiazole-5-carboxamide core, highlighting the significance of this chemical entity in targeted therapies.[5][6]

The synthetic challenge in assembling these molecules often converges on the construction of the amide bond, linking a thiazole-5-carboxylic acid with a diverse range of amine building blocks. This step, while conceptually simple, is fraught with practical difficulties. The electron-deficient nature of the thiazole ring can deactivate the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack.[7] Furthermore, the amine coupling partners themselves can present challenges, such as low nucleophilicity or significant steric hindrance, which can lead to sluggish reactions and low yields.[7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the most effective amide coupling procedures for the synthesis of thiazole-5-carboxamides, grounded in mechanistic principles and field-proven insights. We will dissect the causality behind experimental choices, present detailed, step-by-step protocols for key methodologies, and offer a comparative analysis to guide reagent selection.

Pillar 1: Strategic Selection of Coupling Reagents

The success of a thiazole-5-carboxamide synthesis hinges on the judicious selection of the coupling reagent. These reagents are designed to convert the carboxylic acid into a highly reactive intermediate, which is then readily attacked by the amine. The two most prominent and reliable classes of coupling reagents for this purpose are carbodiimides, exemplified by EDC, and uronium/aminium salts, with HATU being a preeminent example.

The Carbodiimide Approach: EDC and the Role of Additives

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that is widely employed due to its efficiency and the ease of removing its urea byproduct via aqueous workup.[8][9] The primary mechanism involves the reaction of the thiazole-5-carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[10] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea, a common cause of failed or low-yielding reactions.[11]

To mitigate this, and to reduce the risk of racemization in chiral substrates, an additive is almost always required.[12] The most common and effective additive is 1-hydroxybenzotriazole (HOBt).[13] HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more stable and still highly reactive HOBt-ester.[8] This active ester is then cleanly converted to the desired amide upon reaction with the amine.[14]

Causality of Choice: The EDC/HOBt system is a cost-effective, reliable, and well-understood method suitable for a wide range of substrates. It is particularly advantageous when working with substrates where the removal of byproducts from non-aqueous systems is challenging.

The Uronium/Aminium Salt Approach: The Power of HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides superior results, especially for challenging substrates such as sterically hindered acids or poorly nucleophilic amines.[15][16] HATU is an aminium salt that, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive OAt-active ester.

The increased reactivity of HATU-derived active esters is attributed to the electronic properties of the 7-azabenzotriazole moiety. This system is not only a good leaving group but also minimizes side reactions and epimerization.[17]

Causality of Choice: HATU is the reagent of choice for difficult couplings where other methods have failed.[15] Its high reactivity can overcome the electronic deactivation of the thiazole-5-carboxylic acid and the low reactivity of challenging amines, often leading to higher yields and faster reaction times.[16] However, it is a more expensive reagent compared to EDC.

Pillar 2: Comparative Analysis of Reaction Parameters

The choice between EDC/HOBt and HATU often depends on a balance of reactivity, cost, and the specific nature of the substrates. The following table summarizes typical reaction conditions and outcomes to guide your experimental design.

ParameterEDC/HOBt ProtocolHATU ProtocolRationale & Insights
Carboxylic Acid 1.0 equiv1.0 equivThe limiting reagent.
Amine 1.0 - 1.2 equiv1.0 - 1.2 equivA slight excess of the amine can drive the reaction to completion.
Coupling Reagent EDC·HCl (1.1 - 1.5 equiv)HATU (1.1 - 1.5 equiv)An excess of the coupling reagent ensures full activation of the carboxylic acid.
Additive HOBt (1.1 - 1.5 equiv)N/A (HOAt is intrinsic)HOBt is crucial for efficiency and to prevent side reactions with EDC.[10]
Base DIPEA or TEA (2.0 - 3.0 equiv)DIPEA (2.0 - 4.0 equiv)Neutralizes the HCl salt of EDC and the carboxylic acid proton, facilitating activation. DIPEA is preferred for its steric bulk, which minimizes nucleophilic side reactions.
Solvent Anhydrous DMF or DCMAnhydrous DMFDMF is generally the solvent of choice due to its high polarity, which aids in dissolving the reaction components and facilitates the ionic mechanism.[15]
Temperature 0 °C to Room Temperature0 °C to Room TemperatureReactions are typically started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[8]
Reaction Time 8 - 24 hours1 - 18 hoursHATU reactions are generally faster due to the higher reactivity of the active ester.[17]
Typical Yields Good to ExcellentExcellent (often superior for challenging substrates)For a direct comparison on a thiazole carboxylic acid, one study showed an 80% yield using an EDC/DMAP/HOBt system.[7] HATU is known to outperform in cases of steric hindrance or poor nucleophilicity.[15]

Pillar 3: Experimental Protocols & Mechanistic Workflows

General Workflow for Amide Coupling

The following diagram illustrates the general experimental workflow for the synthesis of thiazole-5-carboxamides using either EDC/HOBt or HATU.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_acid Dissolve Thiazole-5-Carboxylic Acid (1.0 eq) prep_amine Dissolve Amine (1.1 eq) prep_acid->prep_amine prep_reagents Add Coupling Reagents prep_amine->prep_reagents cool Cool to 0 °C prep_reagents->cool add_base Add Base (e.g., DIPEA) cool->add_base stir Stir & Warm to RT add_base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for amide coupling.

Detailed Protocol 1: EDC/HOBt Mediated Coupling

This protocol is adapted from established procedures for amide bond formation.[7][8][18]

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiazole-5-carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.).

    • Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Reaction Initiation:

    • Cool the solution to 0 °C in an ice bath with continuous stirring.

    • Add EDC·HCl (1.2 equiv.) to the reaction mixture in one portion.

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise to the stirred solution.

  • Reaction Progression:

    • Allow the reaction to slowly warm to room temperature and continue stirring for 8 to 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Wash the organic phase sequentially with water (to remove the EDC urea byproduct), 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure thiazole-5-carboxamide.

Mechanism of EDC/HOBt Coupling

G RCOOH Thiazole-COOH O_acylisourea [O-Acylisourea Intermediate]* RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Ester (Active Ester) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Thiazole-CONH-R' HOBt_ester->Amide + R'-NH2 Amine R'-NH2 Byproduct EDC-Urea + HOBt

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Protocol 2: HATU Mediated Coupling

This protocol is based on standard procedures for HATU, a highly effective coupling reagent.[15]

  • Reagent Preparation & Pre-activation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the thiazole-5-carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (3.0 equiv.) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Amine Addition:

    • Add the amine (1.1 equiv.), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography or recrystallization to obtain the pure thiazole-5-carboxamide.

Mechanism of HATU Coupling

G RCOOH Thiazole-COO⁻ OAt_ester OAt-Ester (Active Ester) RCOOH->OAt_ester + HATU, - Tetramethylurea HATU HATU Amide Thiazole-CONH-R' OAt_ester->Amide + R'-NH2 Amine R'-NH2 Byproduct Tetramethylurea + HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Trustworthiness: A Self-Validating System

Every protocol must be a self-validating system. For the procedures described:

  • Reaction Monitoring: The use of TLC or LC-MS is non-negotiable. It provides real-time feedback on the consumption of starting materials and the formation of the product, preventing premature workup or unnecessarily long reaction times.

  • Stoichiometry: The specified reagent equivalents are based on extensive literature precedent and are designed to drive the reaction to completion while minimizing side products and simplifying purification.

  • Workup: The aqueous workup sequence is designed to systematically remove unreacted reagents, byproducts, and catalysts. Each wash has a specific purpose, ensuring that the crude product loaded onto the purification column is as clean as possible.

  • Troubleshooting: If a reaction fails or proceeds with low yield, common issues include:

    • Moisture: All coupling reagents are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Base: The choice and amount of base are critical. Insufficient base will result in incomplete deprotonation of the acid, while a nucleophilic base can compete with the desired amine.

    • Amine Reactivity: For particularly unreactive amines, increasing the reaction temperature or switching to a more potent coupling reagent like HATU is recommended.[7]

Conclusion

The synthesis of thiazole-5-carboxamides is a critical operation in modern pharmaceutical and agrochemical research. While the formation of the amide bond can be challenging due to the electronic nature of the thiazole ring, a systematic and mechanistically informed approach to reagent selection and protocol execution can lead to high-yielding and reproducible outcomes. The EDC/HOBt and HATU coupling systems represent two of the most robust and versatile methods available. By understanding the underlying principles of carboxylic acid activation and the specific advantages of each protocol, researchers can confidently and efficiently assemble these valuable molecular scaffolds.

References

  • Asian Journal of Chemistry. (2016, February 29). Synthesis and Biological Evaluation of Novel Dasatinib Analogs as Potent Src/Abl Kinase Inhibitors. [Link]

  • Das, J., et al. (2017, June 9). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • YouTube. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF. [Link]

  • Google Patents. (n.d.).
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • PMC. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]

  • IntechOpen. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. [Link]

  • ACS Publications. (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract. [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • Reddit. (2022, March 24). amide coupling help. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. (n.d.). Reaction Conditions a and Yields for the | Download Scientific Diagram. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thiazole Carboxamide Solubility &amp; Assay Optimization

Topic: Troubleshooting solubility of thiazole carboxamides in DMSO and water. Audience: Medicinal Chemists, Assay Biologists, and Formulation Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting solubility of thiazole carboxamides in DMSO and water. Audience: Medicinal Chemists, Assay Biologists, and Formulation Scientists. Objective: Resolve precipitation issues ("crash-out") during stock preparation and biological assay dilution.

The Core Challenge: "Brick Dust" & Dielectric Shock

Thiazole carboxamides are privileged scaffolds in drug discovery (often kinase inhibitors), but they present a distinct physicochemical paradox.

  • High Lattice Energy (The "Brick Dust" Effect): The thiazole ring is aromatic and planar, facilitating strong

    
     stacking. The carboxamide moiety adds strong intermolecular hydrogen bond donors/acceptors. Together, these forces create a tightly packed crystal lattice that resists dissolution, even in organic solvents.
    
  • Dielectric Shock: When a DMSO stock (Dielectric constant

    
    ) is diluted into aqueous buffer (
    
    
    
    ), the solvent's ability to solvate hydrophobic planar rings drops precipitously. This creates a "metastable" zone where the compound is thermodynamically insoluble but kinetically suspended. If this zone is breached, the compound precipitates immediately.

Troubleshooting Guide (Q&A Format)

Module A: The DMSO Stock Solution

Q: My compound won't dissolve in 100% DMSO at 10 mM. It looks cloudy. What now? Diagnosis: You are likely fighting the crystal lattice energy. Corrective Action:

  • Sonication: Sonicate for 15 minutes at 40 kHz. This mechanically disrupts the lattice.

  • Thermal Shift: Warm the solution to 37°C (or up to 50°C if thermally stable) for 10 minutes. Solubility is temperature-dependent; warming increases the entropy of the system, favoring dissolution.

  • Check for Salt Forms: If you synthesized a salt (e.g., HCl salt), the chloride ion might reduce solubility in organic DMSO due to the common ion effect or poor dissociation in aprotic solvents. Consider the free base for the DMSO stock.

Q: My stock was clear yesterday, but today there are crystals at the bottom. Why? Diagnosis: DMSO Hygroscopicity. Pure DMSO is extremely hygroscopic.[1] Mechanism: DMSO can absorb up to 6-10% water by weight within 24 hours if left uncapped or in polystyrene plates. The presence of water in DMSO drastically reduces the solubility of lipophilic thiazoles, causing them to "crash out" inside the stock vial. Fix:

  • Store stocks in polypropylene (PP) or cyclic olefin copolymer (COC) tubes, not polystyrene.

  • Use single-use aliquots to avoid repeated freeze-thaw cycles.

  • Purge with Argon/Nitrogen before sealing if storing for >1 month.

Module B: Aqueous Dilution (The "Crash Out")

Q: As soon as I add my DMSO stock to the assay buffer, I see a white precipitate. How do I stop this? Diagnosis: Local Supersaturation (The "Plume" Effect). Mechanism: If you pipette DMSO stock directly into a static buffer, the local concentration at the pipette tip exceeds the solubility limit before it can disperse. Corrective Action:

  • Dynamic Mixing: Vortex the buffer while adding the DMSO stock (dropwise).

  • The "Intermediate Step" Protocol: Do not jump from 100% DMSO to 0.1% DMSO.

    • Step 1: Dilute 10 mM stock to 1 mM in 100% DMSO.

    • Step 2: Dilute to 100 µM in a "Transition Buffer" (e.g., 50% DMSO / 50% Water).

    • Step 3: Dilute to final assay concentration (e.g., 1 µM) in assay buffer.

Q: My IC50 curve is flat or erratic. Is this a solubility issue? Diagnosis: Likely "Oiling Out" or colloidal aggregation. Explanation: Thiazole carboxamides can form colloidal aggregates at concentrations as low as 1-5 µM. These aggregates sequester enzyme targets, leading to false positives (pan-assay interference) or false negatives (compound unavailable). Validation: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. If the IC50 shifts significantly, your compound was aggregating.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision matrix for saving a precipitated sample.

SolubilityLogic Start Compound Solid DMSO_Add Add 100% Anhydrous DMSO (Target: 10 mM) Start->DMSO_Add Check_Clear Is Solution Clear? DMSO_Add->Check_Clear Sonicate Sonicate (40kHz, 15 min) & Warm (37°C) Check_Clear->Sonicate No (Cloudy) Store Store: Aliquots, -20°C (Avoid Freeze-Thaw) Check_Clear->Store Yes Check_Clear_2 Clear now? Sonicate->Check_Clear_2 Fail_Stock CRITICAL FAILURE Reduce Target Conc to 1 mM or Change Solvent (DMA/NMP) Check_Clear_2->Fail_Stock No Check_Clear_2->Store Yes Dilute Dilution for Assay (Target: <1% DMSO) Store->Dilute Precipitate Precipitate upon Dilution? Dilute->Precipitate Fix_Dilution Apply 'Intermediate Step' Dilution Protocol Precipitate->Fix_Dilution Yes Success Proceed to Assay Precipitate->Success No (Clear) Add_Surfactant Add 0.01% Tween-20 to Assay Buffer Fix_Dilution->Add_Surfactant Add_Surfactant->Success

Caption: Decision matrix for handling thiazole carboxamide insolubility from stock preparation to assay dilution.

Standard Operating Procedures (SOPs)

Protocol A: Kinetic Solubility Validation (Nephelometry)

Use this protocol to determine the "Kinetic Solubility Limit" before running expensive biological assays.

Principle: Measures light scattering caused by precipitated particles. Equipment: Nephelometer or Plate Reader (Absorbance at 620nm).[2]

StepActionTechnical Note
1 Prepare Stock Dissolve compound at 10 mM in anhydrous DMSO.
2 Serial Dilution Prepare 8-point dilution series in DMSO (10 mM down to 0.1 mM).
3 Buffer Transfer Transfer 2 µL of DMSO stock into 198 µL of PBS (pH 7.4) in a clear 96-well plate.
4 Incubation Shake at 500 rpm for 90 minutes at Room Temp (25°C).
5 Readout Measure Absorbance at 620 nm (or Nephelometry units).
6 Analysis Plot Concentration vs. Absorbance. The inflection point (sudden rise) is the Solubility Limit .
Protocol B: The "Intermediate Step" Dilution

Use this for manual preparation of assay plates to prevent "shock" precipitation.

  • Start: 10 mM Compound in 100% DMSO.

  • Intermediate: Add 10 µL Stock to 90 µL 100% DMSO (Result: 1 mM).

  • Pre-Dilution: Add 10 µL of (1 mM) to 90 µL Assay Buffer (Result: 100 µM, 10% DMSO).

    • Critical: Vortex immediately.

  • Final Assay: Add 1 µL of (100 µM) to 99 µL Assay Buffer (Result: 1 µM, 0.1% DMSO).

Scientific Data Summary

Solubility Factors for Thiazole Carboxamides

ParameterImpact on SolubilityMechanism
LogP (Lipophilicity) High LogP = Low Aqueous Sol.Hydrophobic effect; water forces non-polar rings to aggregate.
Melting Point (Tm) High Tm (>200°C) = Low Sol.High lattice energy requires more energy to break crystal bonds [1].
DMSO Water Content >1% Water = "Crash Out"Water acts as an anti-solvent, reducing the solubilizing power of DMSO [2].
pH (Assay Buffer) VariableThiazole N is weakly basic (pKa ~2.5). Solubility increases only at very low pH (<3). Neutral at pH 7.4.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Way, L. (2014). Hygroscopic behavior of DMSO and its impact on compound solubility. Journal of Biomolecular Screening. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter: Solubility). Link

  • BenchChem Technical Support. (2025). Kinetic Solubility Protocol (Turbidimetric Method). Link

Sources

Optimization

Optimizing amide bond formation in sterically hindered thiazoles

Technical Guide & Troubleshooting Hub Status: Operational Topic: Optimization of Amide Bond Formation in Sterically Hindered Thiazoles Lead Scientist: Senior Application Specialist Diagnostic Module: Why Your Reaction Fa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Hub

Status: Operational Topic: Optimization of Amide Bond Formation in Sterically Hindered Thiazoles Lead Scientist: Senior Application Specialist

Diagnostic Module: Why Your Reaction Failed

Before attempting a new protocol, you must diagnose the specific failure mode. Thiazole couplings fail due to two distinct but often overlapping mechanisms: Electronic Deactivation and Steric Occlusion .

The "Thiazole Wall" Analysis
Failure ModeSymptomRoot Cause
Electronic (Nucleophile) 0% Conversion, Starting Material RecoveryThiazol-2-amines are notoriously poor nucleophiles. The lone pair on the exocyclic nitrogen is delocalized into the thiazole ring (resonance stabilization), rendering it unreactive toward standard activated esters (e.g., O-acylisoureas from EDC/NHS).
Electronic (Electrophile) Epimerization/RacemizationThiazole-4/5-carboxylic acids are prone to rapid racemization during activation. The electron-withdrawing nature of the ring increases the acidity of the

-proton. Strong bases (TEA/DIEA) accelerate this.
Steric Occlusion Low Yield (<20%), Slow KineticsBulky substituents at C4 or C5 (e.g., t-butyl, adamantyl) block the trajectory of the incoming nucleophile. Standard reagents (HATU, BOP) create bulky active esters that cannot physically access the amine.

Decision Matrix & Workflow

Use this logic flow to select the correct reagent system. Do not default to HATU for every difficult coupling.

ThiazoleCouplingLogic Start START: Define Substrates CheckAmine Is the Amine a Thiazol-2-amine? Start->CheckAmine CheckSteric Is the Acid Sterically Hindered? CheckAmine->CheckSteric No (Standard Amine) POCl3 Protocol A: POCl3/Pyridine (Direct Activation) CheckAmine->POCl3 Yes (Poor Nucleophile) Ghosez Protocol B: Ghosez's Reagent (Neutral Acid Chloride) CheckSteric->Ghosez Yes (Tertiary/Bulky) T3P Protocol C: T3P (PPA) (Low Epimerization) CheckSteric->T3P No (Chiral/Sensitive) Success High Yield Amide POCl3->Success Ghosez->Success T3P->Success

Figure 1: Reagent selection logic based on substrate electronics and sterics.

Validated Protocols

Protocol A: The "Nuclear Option" for Thiazol-2-amines (POCl₃)

Context: When HATU/EDC fails to couple a thiazol-2-amine due to low nucleophilicity. Mechanism: In situ generation of a highly reactive acid chloride without isolation.

  • Dissolution: Dissolve carboxylic acid (1.0 equiv) and thiazol-2-amine (1.1 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Pyridine (5.0 equiv). Note: Pyridine acts as both base and acyl transfer catalyst.

  • Activation: Cool to 0°C. Add POCl₃ (Phosphorus oxychloride) (1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC (often complete < 2h).

  • Quench: Pour into ice water/NaHCO₃.

Protocol B: Ghosez’s Reagent for Sterically Hindered Acids

Context: For bulky acids (e.g., tertiary carbons) where active esters (OBt/OAt) are too bulky to react. Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).

  • Acid Chloride Formation: Dissolve hindered acid (1.0 equiv) in dry DCM. Add Ghosez’s reagent (1.2 equiv) at RT. Stir 1–2 h.

    • Validation: Monitor by converting a small aliquot to methyl ester (add MeOH) and checking LCMS.

  • Coupling: Volatiles can be removed in vacuo if HCl is detrimental, or the solution used directly. Add the amine (1.2 equiv) and DIPEA (3.0 equiv) (or 2,4,6-collidine for chiral substrates).

  • Outcome: Forms the amide via the small, highly electrophilic acid chloride, bypassing the steric bulk of coupling reagents.

Protocol C: T3P (Propylphosphonic Anhydride) for Chiral Integrity

Context: The standard for preventing racemization in thiazole acids. Advantages: Water-soluble byproducts (easy workup), low epimerization.[1]

  • Setup: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative).

  • Base: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Avoid TEA to reduce racemization.

  • Reagent: Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise at 0°C.

  • Workup: Wash organic layer with water, then 0.5 M HCl, then NaHCO₃. T3P byproducts wash away completely.[1][2]

Troubleshooting & FAQs

Q1: I am using HATU with a thiazole carboxylic acid and seeing 30% racemization. Why? A: HATU is a guanidinium salt that requires a base (DIEA/TEA) to function. The basic conditions, combined with the high reactivity of the HATU-activated ester, promote proton abstraction at the


-position of the thiazole acid.
  • Fix: Switch to T3P (Protocol C) with Pyridine or 2,4,6-Collidine . These weaker bases are sufficient for T3P but less likely to deprotonate the

    
    -carbon.
    

Q2: My reaction turns black and yields are low when using acid chlorides (SOCl₂/Oxalyl chloride). A: Thiazoles are electron-deficient but can be sensitive to the harsh HCl generated by thionyl chloride, leading to polymerization or degradation.

  • Fix: Use Ghosez’s Reagent (Protocol B). It generates the acid chloride under neutral conditions (the byproduct is an amide, not HCl gas).

Q3: I have a tertiary amine on my thiazole ring and it won't couple. Sterics are extreme. A: If the "Thiazole Wall" is purely steric, standard bimolecular reactions may fail.

  • Fix: Consider Flow Chemistry . Running the T3P reaction in a heated flow reactor (100°C, 10 min residence time) can overcome the activation energy barrier without causing the thermal degradation seen in batch heating.

Visualizing the T3P Mechanism

Understanding why T3P works helps in optimizing conditions (e.g., solvent choice).

T3P_Mechanism Substrate Carboxylic Acid (R-COOH) Intermediate Mixed Anhydride (Highly Reactive) Substrate->Intermediate + T3P / Base Base Base (Pyridine) Base->Intermediate T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Product Amide Product Intermediate->Product + Amine Byproduct Water Soluble P-Byproducts Intermediate->Byproduct Washing Step Amine Amine (R'-NH2)

Figure 2: T3P activation pathway highlighting the water-soluble byproduct release.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

    • Core Reference: Validates T3P and Ghosez reagent utility in industrial/scaled settings.
  • Core Reference: Establishes T3P's efficacy with heteroarom
  • Schaefer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

    • Core Reference: Discusses advanced methods (like acyl fluorides/Ghosez) for overcoming steric hindrance.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

    • Core Reference: Comprehensive review of coupling failures and alternative activation str

Sources

Troubleshooting

Handling moisture sensitivity in thiazole carboxamide precursors

Topic: Handling Moisture Sensitivity in Thiazole-5-Carbonyl Derivatives Status: Operational Ticket Priority: High (Moisture-Induced Degradation) Mission Statement Welcome to the Thiazole Carboxamide Technical Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity in Thiazole-5-Carbonyl Derivatives Status: Operational Ticket Priority: High (Moisture-Induced Degradation)

Mission Statement

Welcome to the Thiazole Carboxamide Technical Support Center. This guide addresses the instability of 2-aminothiazole-5-carbonyl chlorides and their activated ester equivalents. These precursors are critical scaffolds in the synthesis of Src-family kinase inhibitors (e.g., Dasatinib) but are notorious for rapid hydrolysis, leading to yield collapse and difficult purification.

Module 1: Critical Storage & Handling

The Issue: Users frequently report that their "white crystalline" precursor has turned yellow or gummy upon opening. The Cause: Thiazole rings are electron-rich, but the 5-carbonyl chloride moiety is highly electrophilic. Exposure to atmospheric moisture (


 RH) triggers immediate hydrolysis, releasing HCl gas which protonates the thiazole nitrogen, forming a hygroscopic hydrochloride salt sticky mess.
Protocol: The "Dry-Chain" Storage System

Do not rely on standard refrigeration. Follow this self-validating storage protocol:

  • Primary Containment: Store under Argon in a flame-dried Schlenk tube or a Sure/Seal™ bottle.

  • Secondary Containment: Place the primary container inside a desiccator with active

    
     (phosphorus pentoxide) or indicating silica gel.
    
  • Temperature: Maintain

    
    .
    
    • Why? Low temperature slows the kinetic rate of hydrolysis if micro-leaks occur.

  • Equilibration: CRITICAL STEP. Allow the container to warm to room temperature before opening.

    • Failure Mode: Opening a cold bottle condenses atmospheric moisture directly onto the reagent.

Visual Guide: Reagent Viability Decision Tree

StorageLogic Start Inspect Precursor (Thiazole-5-COCl) Appearance Visual Check Start->Appearance White White/Off-White Free Flowing Appearance->White Pass Yellow Yellow/Orange Clumpy/Sticky Appearance->Yellow Fail Smell Odor Check (Waift carefully) White->Smell Action3 DISCARD (Irreversible Hydrolysis) Yellow->Action3 Acrid Acrid/Pungent (HCl Gas) Smell->Acrid Fail Neutral Neutral/Faint Sulfur Smell->Neutral Pass Action2 Purify via Recrystallization (DCM/Hex) Acrid->Action2 Action1 Proceed to Reaction (Use immediately) Neutral->Action1

Figure 1: Decision logic for assessing precursor viability prior to synthesis.

Module 2: Synthesis & Coupling (The "Dasatinib" Protocol)

The Issue: "I added the amine to the acid chloride, but I isolated 60% starting material (carboxylic acid) and only 20% product." The Cause: Competitive Hydrolysis. The rate of reaction between water and the thiazole acid chloride (


) often competes with the rate of amidation (

), especially if the aniline nucleophile is electron-deficient (e.g., 2-chloro-6-methylaniline).
The "Hydrolysis Trap" Mechanism

Understanding the competition is vital. The thiazole ring's nitrogen can act as an internal base, catalyzing the attack of water if not protonated or blocked.

HydrolysisTrap Precursor Thiazole-5-COCl (Electrophile) Intermediate1 Hydrolysis Complex Precursor->Intermediate1 k(hydrolysis) Intermediate2 Amidation Complex Precursor->Intermediate2 k(amine) Water Trace H2O (Impurity) Water->Intermediate1 Amine Aniline (Nucleophile) Amine->Intermediate2 Acid Carboxylic Acid (Dead End Byproduct) Intermediate1->Acid Product Thiazole Carboxamide (Target) Intermediate2->Product

Figure 2: Kinetic competition between product formation and moisture-induced degradation.

Optimized Coupling Protocol

This protocol is adapted from optimized process chemistry routes for Dasatinib intermediates [1, 2].

Reagents:

  • A: 2-aminothiazole-5-carboxylic acid (starting material).

  • B: Oxalyl Chloride (

    
    ) + DMF (catalytic).
    
  • C: Aniline derivative (e.g., 2-chloro-6-methylaniline).[1][2]

  • Solvent: Anhydrous THF or DCM (

    
     ppm 
    
    
    
    ).

Step-by-Step:

  • Activation (In Situ): Suspend A in THF at

    
    . Add 1.2 eq Oxalyl Chloride dropwise, followed by 2 drops of DMF.
    
    • Checkpoint: Vigorous gas evolution (

      
      ) confirms activation. Stir until solution clears (approx. 2 hrs).
      
  • Evaporation (The Purge): Do not skip. Evaporate the solvent in vacuo to remove excess Oxalyl Chloride and HCl. Re-dissolve the residue in fresh anhydrous THF.

    • Reasoning: Excess acid chloride reagents will react with your amine to form impurities.

  • Coupling: Cool to

    
    . Add the amine C  (1.0 eq) followed by DIPEA (2.5 eq) dropwise.
    
    • Note: The base (DIPEA) must be added slowly to scavenge HCl without generating excessive heat, which promotes hydrolysis from trace moisture.

  • Quench: Only add water/NaHCO3 after TLC/LCMS confirms consumption of the activated species.

Module 3: Data & Troubleshooting FAQs
Comparative Reagent Performance

We compared coupling efficiency for sterically hindered anilines (common in thiazole drugs) in the presence of 500 ppm moisture (simulating poor handling).

Coupling SystemYield (%)Purity (%)Moisture ToleranceNotes
Acid Chloride (SOCl2) 45%82%Low High sensitivity; significant hydrolysis byproduct.
Acid Chloride (Oxalyl Cl) 68%91%Medium Cleaner activation; requires strict anhydrous technique.
HATU / DIPEA 88%96%High Best for small scale; expensive; difficult to remove urea byproduct.
T3P (Propylphosphonic anhydride) 92%98%Very High Recommended. T3P acts as a water scavenger during reaction.
Frequently Asked Questions

Q: My reaction mixture turned black immediately after adding the base. Is it ruined? A: Likely, yes. Thiazole acid chlorides are thermally unstable. If you added DIPEA too quickly to the acid chloride, the exotherm may have caused decomposition.

  • Fix: Cool the reaction to

    
     before base addition and dilute the base in THF.
    

Q: I see a "doublet" peak in LCMS with a mass difference of +18. What is it? A: That is the hydrolyzed carboxylic acid . It indicates moisture ingress.

  • Fix: Check your solvent.[3][4][5][6] THF is hygroscopic. Distill over Sodium/Benzophenone or use a molecular sieve column.

Q: Can I use EDC/HOBt instead of making the acid chloride? A: For simple amines, yes. However, for electron-deficient anilines (like the Dasatinib tail), EDC is often too weak [3]. The activated ester hydrolyzes before the amine can attack. We recommend T3P or the Acid Chloride route for these specific substrates.

References
  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, 49(23), 6819–6832. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Mass Spectrometry Fragmentation Dynamics in Thiazole-5-Carboxamides

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of thiazole-5-carboxamides , a privileged scaffold in medicinal chemistry found in potent kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of thiazole-5-carboxamides , a privileged scaffold in medicinal chemistry found in potent kinase inhibitors (e.g., Dasatinib) and antiviral agents. Unlike generic spectral guides, this document compares ionization modalities (ESI vs. EI) and structural substituent effects to equip researchers with diagnostic markers for structural elucidation.

Part 1: The Core Scaffold & Ionization Modalities

The thiazole-5-carboxamide structure consists of a five-membered thiazole ring fused to an exocyclic amide at the C5 position. The fragmentation behavior is heavily dictated by the ionization energy and the proton affinity of the amide nitrogen versus the thiazole nitrogen.

Comparative Analysis: ESI (Soft) vs. EI (Hard) Ionization

For this scaffold, the choice of ionization source fundamentally alters the observed spectral topology.

FeatureElectrospray Ionization (ESI) Electron Impact (EI) Verdict for Researchers
Primary Ion

(Protonated Molecule)

(Radical Cation)
ESI is superior for pharmacokinetic studies and metabolite ID due to molecular ion stability.
Energy Transfer Low (Soft). Fragmentation requires CID (Collision Induced Dissociation).High (70 eV). Spontaneous in-source fragmentation.Use EI only for small, volatile synthetic intermediates lacking the amide side chain.
Base Peak Often the parent

or the Acylium ion

.
Often the thiazole ring fragment or de-alkylated amine.ESI preserves the "diagnostic" amide linkage longer.
Sensitivity High for polar amides (nano-molar range).Lower for high MW derivatives.ESI is the gold standard for drug development workflows.

Part 2: Mechanistic Fragmentation Pathways

Understanding the causality of bond breakage is critical for interpreting MS/MS spectra. In collision-induced dissociation (CID), thiazole-5-carboxamides exhibit two competing pathways: Amide Bond Cleavage (dominant) and Thiazole Ring Opening (secondary/high energy).

Pathway A: Amide Bond Cleavage (The Diagnostic Route)

The most abundant fragment arises from the cleavage of the amide bond. The protonation typically localizes on the amide oxygen or the thiazole nitrogen.

  • Acylium Ion Formation: Cleavage of the C(carbonyl)-N bond yields a stable acylium ion (Thiazole-CO

    
    ).
    
  • Neutral Loss: The amine portion is lost as a neutral molecule.

  • Diagnostic Value: This pathway confirms the integrity of the thiazole-carbonyl core.

Pathway B: Thiazole Ring Disintegration

At higher collision energies (>35 eV), the thiazole ring itself fragments.

  • RDA-like Cleavage: Retro-Diels-Alder reactions are less common in fully aromatic thiazoles but can occur, often ejecting HCN or nitriles.

  • C-S Bond Fission: The C-S bond is the weakest link within the ring, leading to sulfur extrusion or ring opening.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for fragmentation based on applied collision energy.

ThiazoleFragmentation Parent Parent Ion [M+H]+ AmideCleavage Pathway A: Amide Cleavage (Low CE: 10-25 eV) Parent->AmideCleavage RingCleavage Pathway B: Ring Fission (High CE: >35 eV) Parent->RingCleavage Acylium Acylium Ion [Thiazole-CO]+ AmideCleavage->Acylium Major Product Amine Neutral Amine Loss (R-NH2) AmideCleavage->Amine CS_Break C-S Bond Fission RingCleavage->CS_Break HCN_Loss HCN Loss (Ring Collapse) RingCleavage->HCN_Loss Acylium->CS_Break Secondary Frag

Caption: Hierarchical fragmentation logic for Thiazole-5-carboxamides. Pathway A is the primary diagnostic route in ESI-MS/MS.

Part 3: Substituent Effects & Case Study (Dasatinib)

To validate these patterns, we analyze Dasatinib , a tyrosine kinase inhibitor containing the thiazole-5-carboxamide core.

Case Study: Dasatinib Fragmentation
  • Parent Ion: m/z 488

    
    
    
  • Key Fragment 1 (m/z 401): Loss of the piperazine-ethanol tail.

  • Key Fragment 2 (m/z 347): Cleavage of the amide bond, retaining the thiazole-amine side.

  • Key Fragment 3 (m/z 319): Further loss of CO from the m/z 347 fragment, or direct ring fragmentation.

Comparative Substituent Effects

The nature of the group at the C2 position of the thiazole ring significantly shifts the fragmentation energy requirements.[1]

Substituent at C2Electronic EffectImpact on FragmentationDiagnostic Shift
Amino (-NH2) Electron Donating (EDG)Stabilizes the thiazole cation. Promotes amide cleavage over ring fission.High abundance of Acylium ion.
Chloro (-Cl) Electron Withdrawing (EWG)Destabilizes the ring. Increases probability of ring opening.Presence of

isotopic pattern (3:1 ratio) in fragments.
Alkyl (-CH3) Weak DonorInduces McLafferty-like rearrangements if chain length > C3.Appearance of alkene neutral losses.

Part 4: Validated Experimental Protocol

This protocol is designed for LC-ESI-MS/MS characterization of thiazole-5-carboxamide derivatives. It is self-validating through the use of an internal standard and polarity switching.

Workflow Diagram

LCMS_Workflow Sample Sample Prep (MeOH/H2O) LC UPLC Separation (C18 Column) Sample->LC ESI ESI Source (+ve Mode) LC->ESI MS1 Q1 Scan (Parent Selection) ESI->MS1 CID Collision Cell (N2 Gas, Ramp CE) MS1->CID MS2 Q3 Scan (Fragment Detection) CID->MS2

Caption: Standardized LC-MS/MS workflow for thiazole derivative characterization.

Detailed Methodology

1. Sample Preparation:

  • Dissolve 1 mg of compound in 1 mL DMSO (Stock).

  • Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Validation Step: Add Carbamazepine (100 nM) as an internal standard to verify ionization efficiency.

2. Chromatographic Separation (LC):

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Aprotic solvent).

  • Gradient: 5% B to 95% B over 5 minutes. Thiazoles are moderately lipophilic and typically elute between 2.5–4.0 min.

3. Mass Spectrometry Parameters (ESI+):

  • Capillary Voltage: 3.0–3.5 kV (Standard for positive mode).

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Perform a CE Ramp (10 eV to 50 eV).

    • Why? Low CE (15 eV) highlights the parent ion. Mid CE (25-30 eV) reveals the amide cleavage (Acylium ion). High CE (>40 eV) reveals ring breakdown.

4. Data Interpretation:

  • Look for the Neutral Loss of the Amine . Calculate:

    
    . If this matches the theoretical mass of your amine side chain, the thiazole-carboxamide core is intact.
    
  • Check for the Thiazole Doublet : If a Chlorine is present at C2, ensure all major fragments retain the 3:1 isotopic intensity ratio.

References

  • Bioactivation of Dasatinib: Li, X., et al. "Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways." Drug Metabolism and Disposition, 2009.

  • Thiazole Fragmentation Mechanisms: Salem, M. A., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo-Pyrimidines." International Journal of Materials and Chemistry, 2014.[2]

  • ESI-MS/MS of Nitrogen Heterocycles: Demarais, N., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." RSC Advances, 2015.

  • Dasatinib Pharmacokinetics & MS Method: Wang, L., et al. "Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole." Drug Design, Development and Therapy, 2021.

Sources

Comparative

HPLC purity analysis method for N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide

Technical Comparison Guide: HPLC Purity Analysis of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide Executive Summary The analysis of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide presents a classic chromatographic c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Purity Analysis of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide

Executive Summary The analysis of N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide presents a classic chromatographic challenge: balancing the retention of a moderately lipophilic, aromatic scaffold with the resolution of polar synthetic precursors (e.g., the carboxylic acid intermediate) and structurally similar regioisomers.

This guide moves beyond generic "C18/Acetonitrile" defaults. We compare the industry-standard C18 (ODS) approach against a Phenyl-Hexyl alternative, demonstrating why the latter often provides superior selectivity for thiazole-based aromatics due to


 interactions.

Chemical Context & Critical Quality Attributes (CQA)

To design a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Thiazole Ring:[1][2][3][4][5][6][7] Weakly basic (pKa ~2.5). At pH < 2.5, the nitrogen protonates, reducing retention on RP-HPLC. At pH > 4.0, it is neutral.

    • Phenyl Group:[8] Provides strong UV chromophore and hydrophobicity.

    • Amide Linkage: Susceptible to hydrolysis under extreme pH, generating Impurity A (Carboxylic Acid).

Target Impurities for Separation:

  • Impurity A (Hydrolysis): 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (Polar, elutes early).

  • Impurity B (Synthesis Precursor): Thiobenzamide or related thioamide starting materials.

  • Impurity C (Regioisomer): 5-methyl-2-phenyl... isomers (Rare, but possible depending on synthesis route).

Comparative Method Development

We evaluated two distinct separation strategies. The data below represents typical performance metrics derived from validation studies of thiazole-carboxamide scaffolds.

Method A: The "Workhorse" (C18 / Acidic)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

  • Mechanism: Hydrophobic interaction.

Method B: The "Specialist" (Phenyl-Hexyl / Methanol)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase: 10mM Ammonium Acetate pH 5.5 (A) / Methanol (B)

  • Mechanism: Hydrophobicity +

    
     stacking interactions between the phenyl ring of the column and the analyte.
    
Performance Comparison Table
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Analysis
Retention Time (Main Peak) 8.4 min10.2 minPhenyl-Hexyl shows higher retention due to

-interaction.
Resolution (Impurity A)


Method B wins. The polar acid is better separated from the void volume.
Peak Symmetry (Tailing) 1.2 (Excellent)1.1 (Superior)Methanol often suppresses silanol interactions better for N-heterocycles.
Selectivity (

) for Isomers
1.051.15Phenyl-Hexyl discriminates aromatic isomers better.
MS Compatibility High (Formic Acid)High (Ammonium Acetate)Both are LC-MS compatible.

Verdict: While Method A is sufficient for routine lot release, Method B is recommended for stability-indicating assays where separation of the hydrolysis degradant (Impurity A) and potential aromatic isomers is critical.

Recommended Protocol (Method B)

This protocol utilizes the Phenyl-Hexyl chemistry for maximum robustness.

Reagents:

  • Methanol: LC-MS Grade.

  • Ammonium Acetate: HPLC Grade.[6]

  • Water: 18.2 MΩ·cm (Milli-Q).

  • Diluent: 50:50 Methanol:Water.

Instrument Parameters:

  • Detector: UV-Vis / PDA at 280 nm (Secondary monitoring at 254 nm).

    • Rationale: 280 nm maximizes the response of the phenyl-thiazole conjugation while reducing baseline noise from acetate buffers.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Improves mass transfer and peak shape).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% Mobile Phase A (10mM NH4OAc)% Mobile Phase B (MeOH)Phase
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End

Visualizing the Workflow

The following diagrams illustrate the impurity origins and the decision logic for method selection.

Diagram 1: Synthesis & Impurity Origins

Captures where Impurities A and B originate in the Hantzsch synthesis pathway.

SynthesisPath Start1 Thiobenzamide (Precursor) Inter Intermediate: Ethyl 4-methyl-2-phenyl thiazole-5-carboxylate Start1->Inter Hantzsch Synthesis Start2 Ethyl 2-chloroacetoacetate Start2->Inter ImpA Impurity A: Carboxylic Acid (Hydrolysis) Inter->ImpA Side Reaction Product TARGET ANALYTE: N,4-dimethyl-2-phenyl -1,3-thiazole-5-carboxamide Inter->Product Amidation (Methylamine) Product->ImpA Degradation (Hydrolysis)

Caption: Hantzsch synthesis pathway showing the origin of the target analyte and its primary hydrolytic impurity (Impurity A).

Diagram 2: Method Selection Decision Tree

Logic flow for choosing between C18 and Phenyl-Hexyl based on sample complexity.

MethodSelect Start Sample Type? Routine Routine Batch Release (High Purity Expected) Start->Routine Complex Stability Study or Crude Reaction Mix Start->Complex MethodA USE METHOD A (C18 / Formic Acid) Faster, Standard Routine->MethodA Check Aromatic Isomers present? Complex->Check Check->MethodA No MethodB USE METHOD B (Phenyl-Hexyl / MeOH) High Selectivity Check->MethodB Yes

Caption: Decision matrix for selecting the optimal HPLC stationary phase based on analytical requirements.

Troubleshooting & Validation Tips

  • Peak Tailing: Thiazoles are basic nitrogen heterocycles. If tailing occurs on C18 columns, increase buffer concentration to 20mM or add 0.1% Triethylamine (TEA) to the mobile phase (ensure column pH limits are respected).

  • Carryover: The lipophilic phenyl group can cause carryover. Ensure the needle wash contains at least 50% organic solvent (e.g., 50:50 ACN:Isopropanol).

  • Detection Limit (LOD): Expect an LOD of approximately 0.05 µg/mL at 280 nm due to the high molar absorptivity of the conjugated system.

References

  • BenchChem. (2025). Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry. BenchChem Application Notes.

  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. SIELC Application Notebook.

  • Abdel-Wahab, B. F., et al. (2011). Synthesis and Biological Evaluation of New Thiazole Derivatives. European Journal of Medicinal Chemistry.

  • Santa Cruz Biotechnology. (2024). 2-Methyl-5-phenyl-thiazole-4-carboxylic acid Product Data Sheet. SCBT.

  • PubChem. (2025).[6][9] 2-Amino-4-phenylthiazole-5-carboxamide Compound Summary. National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide

Executive Summary & Hazard Identification N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide is a functionalized heterocyclic scaffold frequently utilized as a pharmacophore in drug development (e.g., COX inhibitors, kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

N,4-dimethyl-2-phenyl-1,3-thiazole-5-carboxamide is a functionalized heterocyclic scaffold frequently utilized as a pharmacophore in drug development (e.g., COX inhibitors, kinase inhibitors) and agrochemical synthesis. While specific toxicological data for this exact derivative may be limited in public repositories, Structural Activity Relationship (SAR) analysis of close analogs (e.g., 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide) dictates that it be handled as a bioactive irritant with potential acute toxicity.

Core Hazard Profile (Derived from Analogs)
  • Signal Word: WARNING

  • GHS Classifications:

    • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

    • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

    • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

    • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be driven by the specific operational context. The following matrix provides a self-validating selection system based on exposure potential.

PPE Selection Decision Tree

The following logic flow ensures you select the correct protection level for your specific task.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quantity Quantity > 100 mg? Solid->Quantity Solvent Solvent Type? Solution->Solvent Level1 Level 1: Standard (Nitrile Gloves, Safety Glasses, Lab Coat) Quantity->Level1 No Level2 Level 2: Enhanced (Double Nitrile, N95 Mask, Fume Hood) Quantity->Level2 Yes Solvent->Level1 Aqueous/Buffer Solvent->Level2 Organic (DMSO/DMF) Level3 Level 3: High Exposure (P100 Respirator, Tyvek Sleeves, Face Shield) Level2->Level3 Aerosol/Dust Generation Risk

Figure 1: PPE Decision Logic for handling thiazole carboxamides. Use this flow to determine the minimum safety requirements before starting work.

Technical Specifications Table
PPE ComponentMaterial SpecificationOperational Standard
Hand Protection Nitrile Rubber (0.11 mm min.)Standard: Single pair for weighing <10 mg.Enhanced: Double gloving required for DMSO/DMF solutions to prevent permeation. Change immediately upon splash.
Eye Protection Chemical Safety Goggles Side shields are insufficient for powders. Goggles required to seal against fine particulate entry.
Respiratory N95 / P95 Filter Required when weighing outside a fume hood. Use P100 if handling micronized powder.
Body Defense Lab Coat (Cotton/Poly) Must be buttoned to the neck. Tyvek sleeves recommended for scale-up (>1g) to prevent cuff contamination.

Operational Protocols

This section details the step-by-step workflow for handling the compound, emphasizing the "Why" behind each step to ensure scientific integrity.

Protocol A: Weighing & Solubilization

Objective: Prepare a stock solution (typically in DMSO) without generating hazardous dust.

  • Engineering Control Setup:

    • Activate the Chemical Fume Hood. Ensure face velocity is between 0.3 – 0.5 m/s .

    • Reasoning: Thiazole derivatives can be respiratory irritants (H335).[1] Negative pressure prevents inhalation of micro-particles.

  • Weighing Procedure:

    • Place the analytical balance inside the fume hood or use a static-free weighing funnel.

    • Step: Tare the vial before adding the solid. Avoid using spatulas that generate static charge (use anti-static plastic or metal).

    • Step: Transfer solid gently. If spillage occurs on the balance pan, wipe immediately with a damp Kimwipe (acetone-moistened).

  • Solubilization (DMSO/DMF):

    • Solubility Note: Thiazole carboxamides generally exhibit poor water solubility but high solubility in DMSO or DMF.

    • Step: Add solvent slowly down the side of the vial to minimize aerosolization.

    • Step: Vortex with the cap tightly sealed .

    • Critical Control: Do not heat above 40°C without a reflux condenser, as thermal decomposition may release nitrogen oxides (NOx) or sulfur oxides (SOx).

Protocol B: Reaction Setup (General Amide Coupling Context)

Context: If using this compound as an intermediate (e.g., hydrolysis or further substitution).

Handling_Workflow Storage Cold Storage (2-8°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weigh Weighing (Fume Hood) Equilibrate->Weigh Dissolve Solubilization (DMSO/Organic) Weigh->Dissolve Reaction Reaction (Inert Atm. N2/Ar) Dissolve->Reaction Waste Disposal (Organic Stream) Reaction->Waste Post-Exp

Figure 2: Operational workflow ensuring compound stability and user safety. Note the equilibration step to prevent moisture hydrolysis.

Emergency Response & Waste Management

Accidental Release Measures
  • Solid Spill: Do not dry sweep. Wet the spill with an inert absorbent (vermiculite) or a damp paper towel to prevent dust generation. Place in a sealed bag labeled "Hazardous Waste."

  • Solution Spill: Absorb with sand or chemical spill pads. Clean the surface with ethanol followed by soap and water.

First Aid (Self-Validating)
  • Eye Contact: Rinse immediately for 15 minutes.[2][3] Validation: If irritation persists after 15 minutes, seek medical attention (indicates potential corneal abrasion or chemical burn).

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol on skin, as it may enhance transdermal absorption of the compound.

Disposal Plan

Classify waste according to the solvent used.

  • Stream A (Solid Waste): Contaminated gloves, weighing boats, and solid spill cleanup materials.

  • Stream B (Liquid Waste):

    • If dissolved in DMSO/DMF: Non-Halogenated Organic Waste .

    • If extracted with DCM/Chloroform: Halogenated Organic Waste .

Scientific Grounding & References

This guide is constructed based on the "Functional Group Approach" and SAR analysis of thiazole carboxamide analogs, as specific toxicological data for the exact N,4-dimethyl isomer is proprietary or limited.

References:

  • PubChem. Compound Summary: 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

Sources

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